molecular formula C12H17NO2 B8390711 2-Methoxyphenyl-4hydroxypiperidine

2-Methoxyphenyl-4hydroxypiperidine

Cat. No. B8390711
M. Wt: 207.27 g/mol
InChI Key: CJEKSHYVPMIPHM-UHFFFAOYSA-N
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Patent
US06025350

Procedure details

To a solution of N-benzyl-2,3-dihydro-2-(2-methoxyphenyl)4-pyridone (5.5 g, 18.77 mmol) (which was prepared by the procedures of Yamamoto et al., Tetrahedron, 1993, 49, 1749) in methanol (80 mL) was added Pd(OH)2 (1.7 9) and the resulting suspension was hydrogenated (50 psi) for 20 hours. Pd-C was then filtered off and the crude reaction mixture was concentrated in vacuo to give a residue, which was purified by silica gel flash chromatography (5% MeOH-0.5% NH3 .diamond-solid.H2O-94.5% CH2Cl2) to afford the title compound as a solid (1.5g). 13C NMR (CDCl3, 100 MHz) ) δ:156.5, 131.4, 128.1, 126.9, 120.8, 110.3, 69.6, 55.3, 53,8, 45.1, 41.7, and 35.6.
Name
N-benzyl-2,3-dihydro-2-(2-methoxyphenyl)4-pyridone
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]=[CH:12][C:11](=[O:14])[CH2:10][CH:9]1C1C=CC=CC=1OC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[CH3:23][OH:24]>[OH-].[OH-].[Pd+2]>[CH3:23][O:24][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:1]=1[N:8]1[CH2:9][CH2:10][CH:11]([OH:14])[CH2:12][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
N-benzyl-2,3-dihydro-2-(2-methoxyphenyl)4-pyridone
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C=C1)=O)C1=C(C=CC=C1)OC
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
Pd-C was then filtered off
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography (5% MeOH-0.5% NH3 .diamond-solid.H2O-94.5% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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